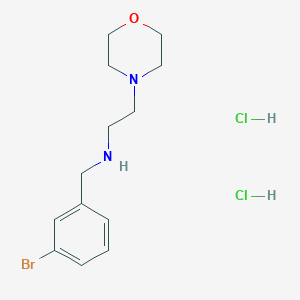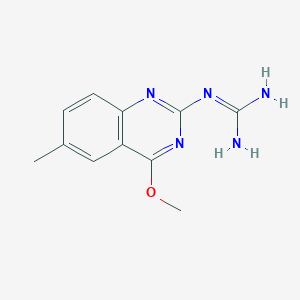![molecular formula C15H17N3O4 B5341180 N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5341180.png)
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, also known as DMPO, is a chemical compound that has been widely studied for its potential use in scientific research. DMPO is a member of the acetamide family of compounds and is commonly used as a spin trap for free radicals in biological systems.
作用機序
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide acts as a spin trap by reacting with free radicals to form stable adducts. The adducts can then be analyzed using techniques such as electron spin resonance (ESR) spectroscopy. This compound has been shown to trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress in various disease models, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive. However, this compound has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. In addition, this compound can react with other compounds in biological systems, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for the study of N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide. One area of research is the development of new spin traps that are more selective for specific free radicals. Another area of research is the use of this compound in the study of the mechanism of action of various drugs. In addition, this compound could be used in the development of new antioxidant therapies for various diseases. Finally, the use of this compound in the study of the effects of environmental toxins on free radical formation could be an important area of research in the future.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. It is a spin trap for free radicals in biological systems and has been used to study oxidative stress in various diseases, the effects of antioxidants on free radical formation, and the mechanism of action of various drugs. This compound has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for the study of this compound, including the development of new spin traps, the use of this compound in the study of the mechanism of action of drugs, and the development of new antioxidant therapies.
合成法
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with 4-methyl-2-pyrimidinamine in the presence of acetic anhydride and pyridine. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methyl-2-pyrimidinamine in the presence of acetic acid and acetic anhydride. The yield of this compound using these methods ranges from 50% to 70%.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide has been widely used in scientific research as a spin trap for free radicals in biological systems. It has been used to study oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been used to study the effects of antioxidants on free radical formation in biological systems. In addition, this compound has been used in the study of the mechanism of action of various drugs.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-10-6-7-16-15(17-10)22-9-14(19)18-12-5-4-11(20-2)8-13(12)21-3/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPZRMTYLNPDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)

![N-[3-(4-morpholinyl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5341130.png)
![4-[3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5341135.png)

![8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5341167.png)

![N-(4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5341187.png)


![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5341215.png)